REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([O:10][CH3:11])[cH:5][c:6]([O:8][CH3:9])[cH:7]1.[CH3:21][C:22]([CH3:23])([O-:24])[CH3:25].[Cl:12][c:13]1[n:14][cH:15][c:16]([CH3:20])[c:17]([NH2:19])[n:18]1.[K+:26].[O-:39][C:40]([CH3:41])=[O:42].[O-:43][C:44]([CH3:45])=[O:46].[O:27]1[CH2:28][CH2:29][O:30][CH2:31][CH2:32]1.[O:33]=[CH:34][N:35]([CH3:36])[CH3:37].[Pd+2:38]>>[c:2]1([NH:19][c:17]2[c:16]([CH3:20])[cH:15][n:14][c:13]([Cl:12])[n:18]2)[cH:3][c:4]([O:10][CH3:11])[cH:5][c:6]([O:8][CH3:9])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Br)cc(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cnc(Cl)nc1N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1COCCO1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
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Smiles
|
COc1cc(Nc2nc(Cl)ncc2C)cc(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |